1-methyl-1H-imidazo[1,2-a]benzimidazol-2(3H)-one
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Overview
Description
1-methyl-1H-imidazo[1,2-a]benzimidazol-2(3H)-one is a heterocyclic compound that belongs to the imidazo[1,2-a]benzimidazole family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-1H-imidazo[1,2-a]benzimidazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of o-phenylenediamine with an aldehyde, followed by cyclization and methylation steps . The reaction conditions often require the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as multicomponent reactions or continuous flow synthesis. These methods allow for the efficient production of large quantities of the compound with high purity .
Chemical Reactions Analysis
Types of Reactions
1-methyl-1H-imidazo[1,2-a]benzimidazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]benzimidazole-2,3-dione, while substitution reactions can introduce various alkyl, aryl, or acyl groups .
Scientific Research Applications
1-methyl-1H-imidazo[1,2-a]benzimidazol-2(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored as a potential therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-methyl-1H-imidazo[1,2-a]benzimidazol-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Benzimidazole: A simpler analog that also exhibits diverse biological activities.
Imidazo[1,2-b]pyrazole: Known for its improved solubility and potential therapeutic applications.
Uniqueness
1-methyl-1H-imidazo[1,2-a]benzimidazol-2(3H)-one stands out due to its unique combination of structural features and biological activities. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry.
Properties
CAS No. |
43182-03-2 |
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Molecular Formula |
C10H9N3O |
Molecular Weight |
187.20 g/mol |
IUPAC Name |
3-methyl-1H-imidazo[1,2-a]benzimidazol-2-one |
InChI |
InChI=1S/C10H9N3O/c1-12-9(14)6-13-8-5-3-2-4-7(8)11-10(12)13/h2-5H,6H2,1H3 |
InChI Key |
SZWWWBLNECQBJF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CN2C1=NC3=CC=CC=C32 |
Origin of Product |
United States |
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